Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid
Description
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid (CAS: 195730-31-5) is a boronic acid derivative of the benzocyclobutene (BCB) skeleton. Its molecular formula is C₈H₉BO₂, with a molecular weight of 147.97 g/mol . This compound features a strained bicyclic framework fused with a boronic acid group at position 3, making it a versatile intermediate in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications . It is commercially available with 98% purity and stable at room temperature .
Properties
IUPAC Name |
3-bicyclo[4.2.0]octa-1(6),2,4-trienylboronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO2/c10-9(11)8-4-3-6-1-2-7(6)5-8/h3-5,10-11H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCPXUQYTYNXQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CC2)C=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid can be synthesized through several methods. One common approach involves the reaction of benzocyclobutene with boronic acid derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium, and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boron-containing compounds.
Substitution: It can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield boronic esters, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound’s boronic acid group allows it to interact with biological molecules, making it useful in biochemical assays and drug design.
Mechanism of Action
The mechanism by which bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is facilitated by the boronic acid group, which can form stable complexes with various molecular targets. These interactions can modulate biological pathways and chemical reactions, making the compound valuable in both research and industrial applications .
Comparison with Similar Compounds
Functional Group and Positional Isomerism
Structural and Reactivity Insights
Boronic Acid vs. Carboxylic Acid :
The boronic acid derivative (C₈H₉BO₂) is more reactive in cross-coupling reactions due to the boron-oxygen bond’s electrophilicity, whereas the carboxylic acid analog (C₉H₈O₂) exhibits acidity (pKa ~4.44) and is used in condensation reactions for polymer synthesis .- Positional Effects: Substituents at position 3 (e.g., boronic acid, carboxylic acid) directly influence electronic properties of the aromatic system, while position 7 substituents (e.g., bromine, methanol) alter steric profiles. For example, 7-bromo derivatives are preferred in photolithography due to controlled radical reactivity .
Ring Strain and Stability :
The parent bicyclo structure (C₈H₈) has significant ring strain, enabling [2+2] cycloadditions. Functionalization at position 3 (e.g., boronic acid) retains strain but enhances thermal stability compared to unsubstituted analogs .
Key Research Findings
Stability and Handling
Biological Activity
Bicyclo[4.2.0]octa-1,3,5-trien-3-ylboronic acid (CAS No. 195730-31-5) is a boronic acid derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings, focusing on its structural characteristics, biological implications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 147.97 g/mol. The compound features a bicyclic structure with a boronic acid functional group that can engage in various chemical interactions, particularly with diols and other nucleophiles.
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉BO₂ |
| Molecular Weight | 147.97 g/mol |
| Storage Conditions | Inert atmosphere, 2-8°C |
| Hazard Statements | H302 |
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit promising anticancer activities. For example, research has shown that certain derivatives can inhibit the proliferation of cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism of action is thought to involve interference with key signaling pathways related to cell growth and survival.
Case Study: A study published in Molecules highlighted the synthesis of 2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)-adamantan-2-ol, which demonstrated significant cytotoxicity against several cancer cell lines (e.g., MCF-7 breast cancer cells) through mechanisms involving oxidative stress and mitochondrial dysfunction .
Antibacterial Activity
This compound derivatives have also been evaluated for their antibacterial properties. Research indicates that these compounds can effectively combat various bacterial strains by disrupting bacterial cell wall synthesis or inhibiting essential enzymes.
Case Study: A derivative was tested against Gram-positive bacteria such as Staphylococcus aureus, showing effective inhibition at low concentrations . The structure of the compound allows it to interact with bacterial targets effectively, enhancing its antibacterial potential.
Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to form reversible covalent bonds with biological molecules like proteins and nucleic acids. This property is particularly relevant in drug design for targeting specific enzymes or receptors involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
